

Application Notes: Immunohistochemical Detection of ACE2 in Paraffin-Embedded Tissues

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Compound of Interest

Compound Name: ACE2 protein

CAS No.: 134324-48-4

Cat. No.: B1178254

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angiotensin-converting enzyme 2 (ACE2) is a critical protein that serves as the primary cellular entry point for SARS-CoV-2, the virus responsible for COVID-19.[1] Its expression and distribution in various tissues are of significant interest for understanding the pathophysiology of the disease and for the development of therapeutic interventions. Immunohistochemistry (IHC) is a powerful technique to visualize the localization of ACE2 within the cellular context of formalin-fixed, paraffin-embedded (FFPE) tissues. This document provides a detailed protocol for the chromogenic detection of ACE2 in human FFPE tissue sections, based on established and optimized methods.[2][3]

Quantitative Data Summary

For successful and reproducible IHC staining, optimization of several parameters is crucial. The following table summarizes key quantitative data for the ACE2 IHC protocol.

Parameter	Recommended Conditions	Notes
Tissue Section Thickness	4 μm	A consistent thickness of 4 μm is recommended for most tissue types to ensure optimal antibody penetration and visualization.[2]
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER) using a pressure cooker at 120°C for 2.5 minutes in an appropriate retrieval solution. Alternatively, a water bath at 97°C for 30 minutes can be used.[3][4]	The choice of antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) may need to be optimized depending on the specific antibody and tissue type.[5][6]
Primary Antibody	Rabbit monoclonal anti-ACE2 antibody	The performance of different primary antibodies can vary. It is essential to use a well-validated antibody for IHC.
Primary Antibody Dilution	1:150 in an appropriate antibody diluent.	The optimal dilution should be determined by titration for each new antibody lot and tissue type to achieve a strong specific signal with low background.[3]
Primary Antibody Incubation	1 hour at room temperature (20-22°C).	Incubation times may be adjusted (e.g., overnight at 4°C) to optimize signal intensity.[4]
Secondary Antibody	Goat anti-rabbit immunoglobulin coupled with dextran and peroxidase.	The secondary antibody should be chosen based on the species of the primary antibody.
Secondary Antibody Incubation	30 minutes at 37°C.[7]	Follow the manufacturer's recommendations for the

		specific secondary antibody and detection system used.
Chromogen	3,3'-Diaminobenzidine (DAB)	DAB produces a stable brown precipitate at the site of the target antigen.
Counterstain	Hematoxylin	Hematoxylin stains the cell nuclei blue, providing a morphological context to the brown DAB signal.

Experimental Protocol: Chromogenic IHC for ACE2

This protocol describes the manual staining procedure for ACE2 in FFPE human tissue sections.

1. Deparaffinization and Rehydration:

- Place slides in a slide rack.
- Immerse the rack in three changes of xylene for 5 minutes each to remove paraffin.[3]
- Rehydrate the sections by immersing the rack sequentially in:[8]
 - Two changes of 100% ethanol for 5 minutes each.[3]
 - 95% ethanol for 5 minutes.
 - 70% ethanol for 5 minutes.
 - 50% ethanol for 5 minutes.
- Rinse the slides in deionized water.

2. Antigen Retrieval:

- Perform Heat-Induced Epitope Retrieval (HIER) as specified in the quantitative data table. This step is crucial for unmasking the antigenic epitopes.[6][9]

- Allow the slides to cool to room temperature.
 - Wash the slides with a wash buffer (e.g., PBST: PBS with 0.1% Tween-20).
3. Peroxidase Blocking:
- Incubate the sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[\[2\]](#)[\[4\]](#)
 - Wash the slides twice with wash buffer.
4. Blocking:
- Incubate the sections with a protein blocking solution (e.g., normal goat serum, if using a goat secondary antibody) for 30 minutes at room temperature to prevent non-specific antibody binding.[\[2\]](#)
5. Primary Antibody Incubation:
- Dilute the primary anti-ACE2 antibody to its optimal concentration in antibody diluent.
 - Apply the diluted primary antibody to the tissue sections and incubate for 1 hour at room temperature.[\[3\]](#)
6. Secondary Antibody Incubation:
- Wash the slides three times with wash buffer.
 - Apply the horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes at 37°C.[\[7\]](#)
7. Detection:
- Wash the slides three times with wash buffer.
 - Prepare the DAB chromogen solution according to the manufacturer's instructions.

- Incubate the sections with the DAB solution until a brown color develops (typically 5-10 minutes). Monitor the color development under a microscope.

- Stop the reaction by rinsing the slides with deionized water.

8. Counterstaining:

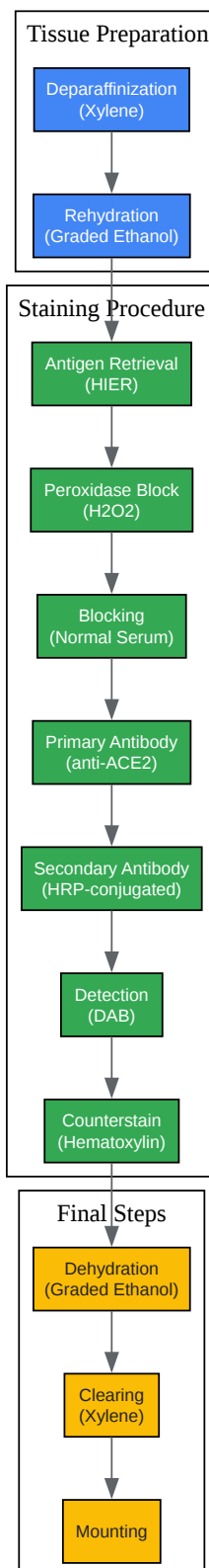
- Immerse the slides in hematoxylin for 1-3 minutes to counterstain the nuclei.[4]
- "Blue" the sections by rinsing in running tap water.

9. Dehydration and Mounting:

- Dehydrate the sections by immersing the rack sequentially in:
 - 70% ethanol for 1 minute.
 - 95% ethanol for 1 minute.
 - Two changes of 100% ethanol for 1 minute each.
- Clear the sections in two changes of xylene for 1 minute each.[4]
- Mount the coverslips using a permanent mounting medium.

Visualizations

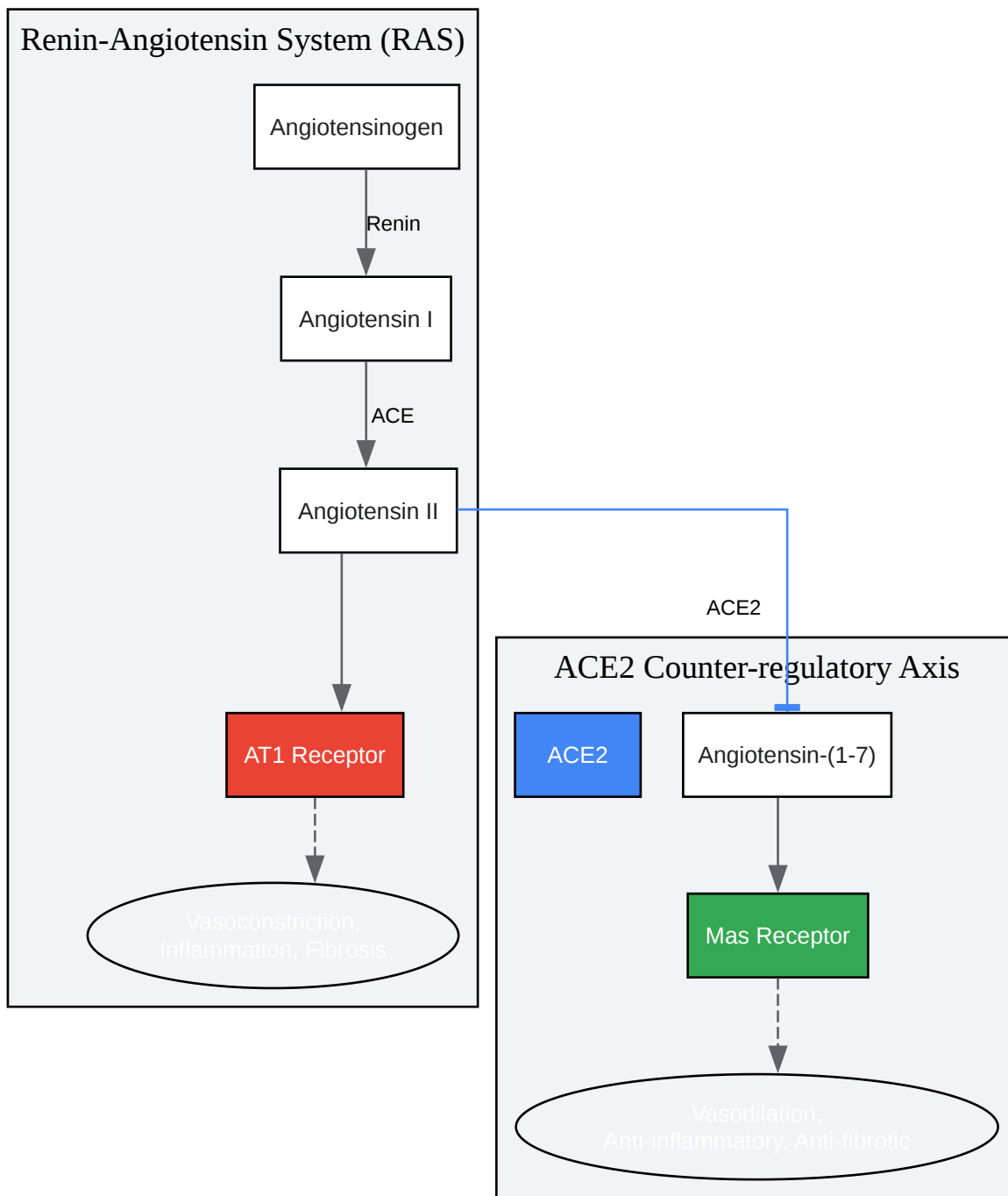
ACE2 Immunohistochemistry Workflow



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Caption: Workflow for ACE2 Immunohistochemistry.

ACE2 Signaling Pathway in the Renin-Angiotensin System



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Caption: ACE2's role in the Renin-Angiotensin System.

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